NO2A-Butyne
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne involves the reaction of 1,4,7-Triazacyclononane with acetic acid and 3-butynylacetamide. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NO2A-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
NO2A-Butyne has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional chelator for the conjugation of peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to improve the specificity and efficacy of radiopharmaceuticals.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic compounds .
Mechanism of Action
NO2A-Butyne exerts its effects by acting as a chelator, binding to metal ions and forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can be used to deliver radionuclides to specific biological targets. The molecular targets and pathways involved include the binding of this compound to peptides and proteins, facilitating their transport and localization within the body .
Comparison with Similar Compounds
Similar Compounds
- Azido-mono-amide-DOTA
- DOTAGA-tetra (t-Bu ester)
- Maleimido-mono-amide-DOTA
- DOTA-NHS-ester
Uniqueness
NO2A-Butyne stands out due to its unique butynyl group, which allows for specific conjugation reactions and enhances its utility in tumor pre-targeting. Compared to other similar compounds, this compound offers improved stability and binding affinity, making it a valuable tool in radiopharmaceutical research .
Properties
Molecular Formula |
C16H26N4O5 |
---|---|
Molecular Weight |
354.40 g/mol |
IUPAC Name |
2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25) |
InChI Key |
WFJYESGWBQSSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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